![molecular formula C22H25ClO7 B607982 (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Overview
Description
HSK0935 is a highly selective and orally available inhibitor of sodium-glucose cotransporter 2 (SGLT2). It has demonstrated significant antihyperglycemic activities, making it a promising candidate for the treatment of type 2 diabetes mellitus . The compound exhibits an inhibition constant (IC50) of 1.3 nanomolar for SGLT2, indicating its high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HSK0935 involves a series of chemical reactions, including a ring-closing cascade reaction to incorporate a double ketal 1-methoxy-6,8-dioxabicyclo [3.2.1]octane ring system . The detailed synthetic route is proprietary and involves multiple steps to achieve the desired selectivity and potency.
Industrial Production Methods: Industrial production of HSK0935 follows the optimized synthetic route developed during research. The process involves stringent reaction conditions and purification steps to ensure high purity and yield. The compound is typically produced in bulk quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Acetylation of Hydroxyl Groups
The compound’s three hydroxyl groups on the bicyclo[3.2.1]octane core undergo selective acetylation under standard conditions. This reaction is critical for synthesizing protected derivatives used in drug development.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
Room temperature, pyridine solvent | Acetic anhydride, DMAP | Tetraacetylated derivative (C₃₀H₃₃ClO₁₁) with acetyl groups at positions 2, 3, 4, and hydroxymethyl |
This reaction confirms the compound’s role as an intermediate in the synthesis of ertugliflozin derivatives, where hydroxyl protection is essential for subsequent functionalization .
Silylation for Hydroxyl Protection
The 1-hydroxymethyl group and other hydroxyl moieties can be protected using tert-butyldimethylsilyl (TBS) groups, enabling regioselective modifications.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
Pyridine, 16 hours | TBS-Cl, 4-dimethylaminopyridine (DMAP) | Silyl-protected derivative at the 1-hydroxymethyl position |
This step is pivotal in multistep syntheses to prevent unwanted side reactions at sensitive hydroxyl sites .
Stability Under Hydrolytic Conditions
The 1-methoxy group and ethoxybenzyl substituent exhibit stability in acidic/basic media, while the bicyclic core remains intact under physiological conditions.
Functional Group Reactivity
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Ethoxybenzyl Group : Resistant to nucleophilic substitution due to electron-donating ethoxy stabilization .
-
Chlorophenyl Ring : Participates in Suzuki-Miyaura cross-coupling reactions when activated by palladium catalysts .
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Methoxy Group : Stable under most conditions but demethylatable using strong Lewis acids (e.g., BBr₃) .
Scientific Research Applications
Antidiabetic Properties
The compound has been identified as a potential inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys. Inhibitors of SGLT2 are used as therapeutic agents for managing type 2 diabetes mellitus by promoting glycosuria and lowering blood glucose levels. Studies have demonstrated that derivatives of this compound exhibit significant efficacy in reducing hyperglycemia in diabetic models .
Cardiovascular Health
Research indicates that compounds similar to (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol may possess cardioprotective effects. These effects are attributed to their ability to improve endothelial function and reduce oxidative stress in cardiovascular tissues . This application is particularly relevant given the increasing prevalence of cardiovascular diseases globally.
Anticancer Activity
Emerging studies suggest that the compound exhibits potential anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth in various cancer cell lines. The presence of specific functional groups in its structure may enhance its interaction with cellular targets involved in cancer progression .
Case Study 1: Antidiabetic Efficacy
In a recent clinical trial involving patients with type 2 diabetes, participants treated with an SGLT2 inhibitor derived from this compound showed a statistically significant reduction in HbA1c levels compared to the placebo group over a 12-week period. The results indicated not only improved glycemic control but also favorable changes in body weight and blood pressure.
Case Study 2: Cardiovascular Outcomes
A cohort study analyzed the effects of SGLT2 inhibitors on cardiovascular outcomes among patients with diabetes and established cardiovascular disease. The findings revealed that treatment with this class of drugs led to a reduction in major adverse cardiovascular events (MACE), highlighting the compound's dual benefits for metabolic and cardiovascular health.
Data Table: Comparison of Efficacy
Mechanism of Action
HSK0935 exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine. The molecular target of HSK0935 is the SGLT2 protein, and its pathway involves the modulation of glucose homeostasis .
Comparison with Similar Compounds
HSK0935 is compared with other SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin. While all these compounds share the same target, HSK0935 is unique due to its higher selectivity and potency (IC50 of 1.3 nanomolar) compared to others . The similar compounds include:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
HSK0935’s high selectivity for SGLT2 over SGLT1 (843-fold selectivity) further distinguishes it from other inhibitors .
Biological Activity
The compound (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a complex organic molecule with potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 450.91 g/mol. The specific stereochemistry indicated by the IUPAC name suggests unique interactions with biological targets.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C23H27ClO7 |
Molecular Weight | 450.91 g/mol |
CAS Number | 864070-43-9 |
Purity | 97% |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, particularly in the context of diabetes management and other metabolic disorders. It has been associated with:
- Hypoglycemic Activity : The compound shows promise in lowering blood glucose levels, making it a candidate for further investigation as an antidiabetic agent. Studies have demonstrated its effectiveness in animal models of diabetes .
- Antioxidant Properties : Preliminary data suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
- Antitumor Activity : Some studies indicate potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific receptors or proteins involved in metabolic pathways, influencing insulin sensitivity and glucose uptake.
Case Studies
- Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by tissues .
- Antitumor Efficacy : A recent investigation assessed the anticancer effects of this compound on various cancer cell lines. Results showed that it induced cell cycle arrest and apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that it effectively scavenged free radicals, supporting its role in reducing oxidative stress .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry. For example, chiral catalysts or protecting groups (e.g., tert-butyldimethylsilyl) can mitigate racemization . Column chromatography or HPLC with chiral stationary phases is recommended for purification. Validate stereochemistry via X-ray crystallography or NOESY NMR to confirm spatial arrangements of substituents like the 4-chloro and 4-ethoxyphenyl groups .
Q. How can researchers characterize its stability under laboratory storage conditions?
- Methodological Answer : Perform accelerated degradation studies:
- Conditions : Test under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure.
- Analytical Tools : Monitor degradation via HPLC-MS for byproduct identification and quantify intact compound retention .
- Key Findings : Ether linkages (e.g., 6,8-dioxabicyclo system) may hydrolyze under acidic/alkaline conditions; store in inert atmospheres (argon) at –20°C to minimize decomposition .
Q. What analytical techniques are optimal for structural confirmation?
- Methodological Answer :
Advanced Research Questions
Q. How do the compound’s chiral centers influence its biochemical interactions?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins. The 1-methoxy group’s orientation may affect binding affinity to hydrophobic pockets.
- In Vitro Assays : Compare enantiomers in receptor-binding assays (e.g., radioligand displacement). A 2025 study noted a 10-fold difference in IC₅₀ between (1S,2S,3R,4R,5S) and its enantiomer .
- Contradictions : Some MD simulations predict non-specific binding despite high stereoselectivity in vitro; validate with SPR or ITC .
Q. What environmental fate studies are critical for assessing ecological risks?
- Methodological Answer :
- Degradation Pathways : Use LC-QTOF to identify abiotic transformation products (e.g., photooxidation of the 4-ethoxyphenyl group yields quinones).
- Bioaccumulation : Measure logP (predicted ~3.2) and BCF in zebrafish models. Hydroxy groups may enhance water solubility, reducing persistence .
- Ecotoxicology : Test effects on Daphnia magna (EC₅₀) and soil microbiota (via metagenomics). Chlorinated aromatic moieties raise concerns about endocrine disruption .
Q. How can computational models optimize its pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict BBB permeability (low due to polar triol groups) and CYP450 inhibition (3A4 likely).
- Metabolite Prediction : GLORYx or BioTransformer 3.0 identifies Phase I metabolites (e.g., O-demethylation at 1-methoxy).
- Contradictions : Some models overestimate hepatic clearance; validate with microsomal stability assays .
Q. What experimental designs resolve contradictions in reported toxicity data?
- Methodological Answer :
- Tiered Testing : Follow OECD guidelines for acute toxicity (OECD 423) and subchronic studies (OECD 408).
- Mechanistic Studies : Use RNA-seq to identify pathways affected by mitochondrial toxicity (e.g., ROS generation from the chloroaryl group).
- Data Conflicts : A 2021 study reported hepatotoxicity (ALT elevation) in rats at 50 mg/kg, while a 2023 study found no effects ≤100 mg/kg. Differences may stem from vehicle choice (DMSO vs. cyclodextrin) .
Q. Methodological Challenges & Contradictions
- Stereochemical Purity : Batch-to-batch variability in chiral HPLC retention times may reflect impurities in starting materials (e.g., 4-ethoxyphenylmethylbenzene derivatives) .
- Environmental Persistence : Conflicting logKow values (3.2 vs. 4.1) complicate bioaccumulation predictions; experimental determination via shake-flask method is advised .
- Toxicity Mechanisms : Oxidative stress vs. direct DNA alkylation hypotheses require comparative studies with ROS scavengers (e.g., NAC) and Comet assays .
Properties
IUPAC Name |
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQAQJFRMQRFR-CUUWFGFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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